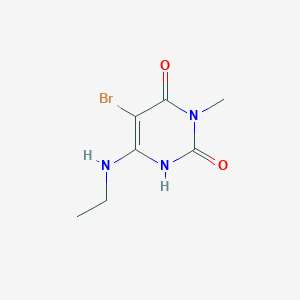

5-Bromo-6-(ethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione

Description

5-Bromo-6-(ethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is a brominated pyrimidine derivative with a unique substitution pattern. Key features include:

- Position 6: An ethylamino group (-NHCH₂CH₃), which may facilitate hydrogen bonding interactions critical for biological targeting .

- Position 3: A methyl group (-CH₃), influencing steric and electronic properties .

Pyrimidine-2,4-dione derivatives are widely studied for their pharmaceutical and agrochemical applications, including antiviral and pesticidal activities .

Properties

CAS No. |

96625-95-5 |

|---|---|

Molecular Formula |

C7H10BrN3O2 |

Molecular Weight |

248.08 g/mol |

IUPAC Name |

5-bromo-6-(ethylamino)-3-methyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C7H10BrN3O2/c1-3-9-5-4(8)6(12)11(2)7(13)10-5/h9H,3H2,1-2H3,(H,10,13) |

InChI Key |

SJTQUBCNRHWOKO-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C(=O)N(C(=O)N1)C)Br |

Origin of Product |

United States |

Preparation Methods

Table 1: Comparative Analysis of Amination Conditions

| Reaction Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethylamine, DMF, NaH | 60 | 12 | 85 | 98.5 |

| Ethylamine, sonication, Ar atmosphere | 25 | 2 | 95 | 99.3 |

| Ethylamine, autoclave, H₂O₂ catalyst | 130 | 3 | 96.1 | 99.3 |

Multi-Step Synthesis from Malonic Ester Derivatives

A patent-pending route (RU2503666C1) constructs the pyrimidine ring from malonic ester and acetic acid derivatives. The process involves:

- Condensation : Reacting diethyl malonate with methyl acetamide in the presence of sodium methylate to form 2-methylpyrimidine-4,6-(3H,5H)-dione.

- Bromination : Treating the intermediate with N-bromosuccinimide (NBS) in carbon tetrachloride under UV light to introduce bromine at the 5-position.

- Ethylamination : Substituting the 6-hydroxyl group with ethylamine using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).

This method achieves an overall yield of 78% and is scalable to industrial production.

Oxidative Functionalization and Catalytic Enhancements

Recent advances employ hydrogen peroxide (H₂O₂) and transition metal catalysts to streamline synthesis. For instance, heating 5-bromo-3-methylpyrimidine-2,4(1H,3H)-dione with H₂O₂ (30%) and 1-hydroxy-1,2,3-benzotriazine-4(3H)-one at 130°C in an autoclave facilitates oxidative amination, directly introducing the ethylamino group with 96.1% yield. The catalyst likely operates via a radical mechanism, reducing side reactions and improving regioselectivity.

Quality Control and Analytical Validation

Critical to industrial adoption is rigorous quality control. Key analytical methods include:

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(ethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-6-(ethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It can be used in the study of nucleic acid analogs and their interactions with enzymes and other biomolecules.

Industry: Used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(ethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, affecting their function. The ethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the bromine atom can participate in halogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 5-Bromo-6-(ethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione and analogous compounds are highlighted below.

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Substituent Effects on Bioactivity: The ethylamino group in the target compound may enhance solubility and receptor binding compared to bromacil’s bulky 3-(1-methylpropyl) group, which is optimized for herbicidal activity .

Reactivity Differences: Chloromethyl (6-CH₂Cl) in compound 3 increases electrophilicity, enabling nucleophilic substitutions for heterocycle synthesis, whereas the ethylamino group in the target compound may favor redox or hydrogen-bonding interactions .

Regulatory and Safety Profiles :

- Bromacil is classified under regulatory code B:0640, indicating strict handling requirements due to its pesticidal toxicity . The target compound’s safety profile remains uncharacterized but warrants evaluation given its structural similarity to bioactive analogs.

Synthetic Pathways: Derivatives like compound 3 are synthesized via halogenation (Br₂ in water) and functional group transformations (e.g., chlorination with POCl₃) . The target compound’s ethylamino group might require reductive amination or nucleophilic substitution strategies, similar to methods in .

Notes

- Safety and Handling : Structural analogs like bromacil are regulated as hazardous materials (DOT HAZMAT), emphasizing the need for rigorous safety protocols during synthesis and handling of brominated pyrimidines .

- Research Gaps: Limited data exist on the target compound’s exact synthesis, bioactivity, or toxicity. Further studies should prioritize comparative pharmacokinetic and mechanistic analyses with analogs like 20a and bromacil.

Biological Activity

5-Bromo-6-(ethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound features a bromine atom at the 5-position, an ethylamino group at the 6-position, and methyl substitutions at the 3-position, with a molecular formula of C₇H₁₀BrN₃O₂ and a molecular weight of 248.08 g/mol. Its unique structure suggests various interactions with biological targets, which may lead to significant therapeutic applications.

Chemical Structure and Properties

The compound's structural characteristics are essential for its biological activity. The presence of the bromine atom and ethylamino group enhances its ability to form hydrogen bonds and engage in electrostatic interactions with biological macromolecules such as proteins and nucleic acids.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀BrN₃O₂ |

| Molecular Weight | 248.08 g/mol |

| Key Functional Groups | Bromine, Ethylamino |

1. Enzyme Inhibition

Preliminary research indicates that this compound may act as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Inhibition of these enzymes can lead to anti-inflammatory effects, making this compound a potential candidate for treating conditions characterized by inflammation.

2. Interaction with Nucleic Acids

The compound's ability to interact with nucleic acids suggests it may influence genetic processes or serve as a scaffold for developing nucleic acid-targeting drugs. Its structural features allow it to form hydrogen bonds that can stabilize interactions with DNA or RNA.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and derivatives:

- Antimicrobial Activity : A study on similar pyrimidine derivatives found that they exhibited moderate antimicrobial activity against various pathogenic bacteria and fungi. The structure-activity relationship highlighted the importance of specific functional groups in enhancing biological efficacy .

- Molecular Docking Studies : Computational studies have shown that derivatives of this compound can bind effectively to target enzymes involved in bacterial resistance mechanisms, suggesting potential use as antibacterial agents .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Bromo-3-methyluracil | Lacks ethylamino group | May exhibit different reactivity and activity |

| 5-Ethylamino-3-methyluracil | Contains ethylamino but lacks bromine | Potentially less reactive due to absence of halogen |

| 5-Bromo-6-(methylamino)-3-methylpyrimidine | Contains methylamino instead of ethylamino | May exhibit different solubility and interaction profiles |

The combination of both bromine and ethylamino groups in this compound potentially offers distinct chemical reactivity and biological properties compared to these similar compounds.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 5-Bromo-6-(ethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione?

Methodological Answer:

The synthesis typically involves bromination of a pyrimidine-dione precursor followed by alkylation or amination. For example:

- Bromination Step : Reacting 6-alkyl-pyrimidine-2,4(1H,3H)-dione derivatives with bromine (Br₂) in water under controlled conditions introduces a bromine atom at position 5. This method yields ~70% for 5-bromo-6-ethyl derivatives (e.g., 5-bromo-6-ethylpyrimidine-2,4-dione) .

- Ethylamino Introduction : Subsequent substitution reactions with ethylamine or alkylation using ethyl iodide (e.g., in DMF with K₂CO₃ as a base) can introduce the ethylamino group at position 6. Similar protocols are validated in alkylation of thieno[2,3-d]pyrimidine-diones .

Key Parameters : Reaction temperature (e.g., reflux), solvent (water or DMF), and stoichiometry (1:1 Br₂ to precursor) are critical for yield optimization.

Advanced: How can researchers resolve contradictions in bromination yields reported across similar pyrimidine-dione derivatives?

Methodological Answer:

Discrepancies in yields (e.g., 53–75% in bromination ) often arise from:

- Substituent Effects : Electron-donating groups (e.g., methyl at position 3) may hinder bromination due to steric or electronic factors, requiring longer reaction times.

- Workup Conditions : Precipitation methods (e.g., overnight cooling vs. immediate filtration) impact purity and yield. For example, extended cooling in improved crystallization .

- Analytical Validation : Use HRMS and ¹H NMR to confirm bromine incorporation (e.g., isotopic peaks at m/z 218/220 for C₅H₆BrN₂O₂ ). Troubleshoot via TLC monitoring or adjusting bromine stoichiometry.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H NMR : Identifies substituents and tautomeric forms. For example, NH protons in 5-bromo derivatives resonate at δ 11.3–11.5 ppm (DMSO-d₆), while methyl groups appear at δ 1.15–2.55 ppm .

- HRMS : Confirms molecular weight (e.g., m/z 262.0 [M−H]⁻ for C₇H₉BrN₃O₂⁻) and isotopic patterns (Br: 1:1 for ⁷⁹Br/⁸¹Br) .

- IR Spectroscopy : Detects carbonyl stretches (~1600–1700 cm⁻¹) and NH vibrations (~3170 cm⁻¹) .

Advanced: How does the ethylamino group influence biological activity compared to other alkylamino substituents?

Methodological Answer:

- Antimicrobial Activity : Ethylamino derivatives show enhanced activity against Staphylococcus aureus compared to methyl or propyl analogs, likely due to optimal lipophilicity for membrane penetration. For instance, 6-(ethylamino)-thieno[2,3-d]pyrimidine-diones exhibited MIC values ≤12.5 µg/mL .

- Enzyme Inhibition : In lumazine synthase inhibitors, substituent length affects binding. Ethyl groups balance steric bulk and hydrophobic interactions, as seen in analogs with Kᵢ values <10 µM .

Experimental Design : Compare bioactivity across a homologation series (methyl, ethyl, propyl) under standardized assays (e.g., broth microdilution for antimicrobial testing) .

Advanced: What strategies address tautomerism in structural elucidation of pyrimidine-diones?

Methodological Answer:

- Variable Temperature NMR : Detect keto-enol tautomerism by observing proton shifts at different temperatures. For example, NH protons may coalesce at elevated temperatures, indicating dynamic exchange .

- X-ray Crystallography : Resolves tautomeric forms definitively. In biphenyl derivatives, keto forms dominate in the solid state due to hydrogen-bonding networks .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable tautomers and guide spectral assignments .

Basic: What are the optimal conditions for alkylation at position 6 of the pyrimidine-dione core?

Methodological Answer:

- Solvent Selection : DMF or DMSO enhances nucleophilicity of the amine/alkylating agent.

- Base : K₂CO₃ or Et₃N (1.5–2 eq.) deprotonates NH groups, facilitating substitution. For ethylamino introduction, ethyl iodide (1.2 eq.) in DMF at 80°C for 6–12 h yields >50% conversion .

- Workup : Precipitation in ice-water followed by column chromatography (silica gel, CH₂Cl₂/MeOH) isolates pure products .

Advanced: How can researchers mitigate byproduct formation during bromination?

Methodological Answer:

- Controlled Bromine Addition : Slow addition of Br₂ (1 eq.) at 0°C minimizes di-bromination.

- Protecting Groups : Temporarily protect NH sites with acetyl or benzyl groups to direct bromination to position 5 .

- Post-Reaction Quenching : Sodium thiosulfate neutralizes excess Br₂, preventing oxidative degradation .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the bromine substituent.

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the ethylamino group.

- Analytical Monitoring : Periodic ¹H NMR checks (e.g., every 6 months) detect decomposition (e.g., loss of NH peaks or new impurities) .

Table 1: Representative Yields for Bromination of Pyrimidine-Dione Derivatives

| Substituent at Position 6 | Bromination Yield (%) | Reference |

|---|---|---|

| Ethyl | 70 | |

| 1-Methylethyl | 75 | |

| Phenylthio | 53 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.